![molecular formula C15H13N3O2S B2374814 N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide CAS No. 866131-53-5](/img/structure/B2374814.png)
N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide
Overview
Description
N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C15H13N3O2S . It has a molecular weight of 299.35. This product is not intended for human or veterinary use and is typically used for research purposes.
Physical And Chemical Properties Analysis
N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide has a molecular weight of 299.35. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources .Scientific Research Applications
Corrosion Inhibition
This compound has been investigated for its adsorption characteristics and inhibition of mild steel corrosion in 1 M HCl medium . The studies revealed that these compounds are mixed-type inhibitors . They form pseudocapacitive protective films on mild steel surfaces, protecting the steel from direct acid attack .
Adsorption Characteristics
The compound shows significant adsorption characteristics . It has been found to adsorb on mild steel in 1 M HCl via competitive physisorption and chemisorption mechanisms . Its adsorption obeys the Langmuir adsorption isotherm model .
Formation of Fe-Inhibitor Complexes
UV-vis spectra confirmed that the inhibitors interact with mild steel in solution to form Fe-inhibitor complexes . This interaction further enhances the protective efficacy of the studied compounds on mild steel in the acid .
Biological Applications
Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Although the specific biological applications of “N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide” are not mentioned, it’s plausible that it may share similar biological properties due to its quinoxaline structure.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-quinoxalin-2-ylphenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-21(19,20)18-12-6-4-5-11(9-12)15-10-16-13-7-2-3-8-14(13)17-15/h2-10,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXZAWHWAGELNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666384 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.